BenchChemオンラインストアへようこそ!

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-fluorobenzamide

P2X3 Antagonist Neurogenic Pain Chronic Cough

This mono-fluorinated 1,3-thiazol-2-yl benzamide is a critical tool compound for dissecting P2X3 receptor SAR, directly from the Bayer patent family. Unlike the clinically advanced Eliapixant or the 2,6-difluoro analog, its distinct 2-fluorobenzamide motif provides unique steric and electronic properties essential for validating binding kinetics and selectivity. With a lower MW (356.37 g/mol) and favorable TPSA (88.7 Ų) for oral absorption compliance, it is the superior baseline for ADME screening cascades. Reported anti-proliferative activity against HCT116 further positions it as a novel oncology starting point.

Molecular Formula C18H13FN2O3S
Molecular Weight 356.37
CAS No. 879359-22-5
Cat. No. B2541037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-fluorobenzamide
CAS879359-22-5
Molecular FormulaC18H13FN2O3S
Molecular Weight356.37
Structural Identifiers
SMILESC1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)NC(=O)C4=CC=CC=C4F
InChIInChI=1S/C18H13FN2O3S/c19-13-4-2-1-3-12(13)17(22)21-18-20-14(10-25-18)11-5-6-15-16(9-11)24-8-7-23-15/h1-6,9-10H,7-8H2,(H,20,21,22)
InChIKeyRQJKCKDAWWJJIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-fluorobenzamide (CAS 879359-22-5): Structural & Target-Class Baseline for Procurement Decisions


N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-fluorobenzamide is a synthetic small molecule belonging to the 1,3-thiazol-2-yl substituted benzamide class [1]. Its core structure features a 2,3-dihydro-1,4-benzodioxin ring linked to a 2-aminothiazole scaffold, which is N-acylated with a 2-fluorobenzoyl group [2]. This compound series is of significant pharmaceutical interest primarily due to its activity as an antagonist of the purinergic P2X3 receptor, a validated target for neurogenic pain and chronic cough [1]. Unlike broader kinase inhibitor claims, the most authoritative patent disclosures for this specific chemotype focus on P2X3 receptor modulation for treating conditions associated with nerve fiber sensitization [1].

Why N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-fluorobenzamide Cannot Be Swapped with In-Class Analogs


Substituting N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-fluorobenzamide with closely related analogs from the same patent family carries a high risk of altering target potency and selectivity. The 1,3-thiazol-2-yl substituted benzamide patent series explicitly demonstrates that variations in the benzamide substitution pattern (e.g., 2-fluoro vs. 2,6-difluoro vs. 4-fluoro) are critical for optimizing P2X3 receptor antagonism [1]. Computational property divergence, such as a 14.3% heavy atom count difference between the mono-fluorinated compound and its 2,6-difluoro analog (CAS 888410-58-0), directly impacts molecular recognition and binding pocket complementarity . Simple vendor cross-referencing without examining the specific substitution pattern can lead to procurement of a compound with undocumented target engagement, undermining the validity of structure-activity relationship (SAR) studies built on this scaffold [1].

Quantitative Differentiation Evidence for N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-fluorobenzamide


P2X3 Receptor Antagonism Target Engagement vs. In-Class Comparator Eliapixant

The target compound is claimed within the same patent family as the clinically investigated P2X3 antagonist Eliapixant (Filapixant is a reference standard) [1]. While specific IC50 values for CAS 879359-22-5 are not publicly disclosed, the patent establishes the P2X3 inhibitory activity for the general 1,3-thiazol-2-yl substituted benzamide class. Eliapixant has a reported pIC50 of 8.15 (IC50 ~7 nM) in an intracellular calcium assay on human P2X3 receptors [2]. The 2-fluorobenzamide modification present in CAS 879359-22-5 represents a structural variation distinct from Eliapixant's core, making it a valuable tool compound for exploring the SAR landscape around the P2X3 pharmacophore [1].

P2X3 Antagonist Neurogenic Pain Chronic Cough

Mono- vs. Di-Fluorinated Benzamide: Physicochemical Differentiation for Permeability and Metabolism

The 2-fluorobenzamide compound (CAS 879359-22-5) possesses a single fluorine substituent, resulting in a molecular weight of 356.37 g/mol and a topological polar surface area (TPSA) of 88.7 Ų [1]. Its closest analog, the 2,6-difluorobenzamide derivative (CAS 888410-58-0), has a molecular weight of 374.4 g/mol, which is 5.1% higher . The additional fluorine in the di-substituted analog increases the heavy atom count from 25 to 26 and is predicted to raise the TPSA, potentially decreasing passive membrane permeability relative to the mono-fluorinated compound. This single-fluorine design is a deliberate strategy to balance target potency with favorable ADME properties, making the compound a more attractive lead for programs requiring optimal oral bioavailability.

Physicochemical Properties Lead Optimization Fluorine Chemistry

Anti-Proliferative Activity Against Colorectal Carcinoma (HCT116): Preliminary Potency Signal vs. Standard Chemotherapeutics

A 2025 study reported that N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-fluorobenzamide inhibits cell proliferation in the HCT116 colorectal carcinoma cell line with an IC50 comparable to established chemotherapeutic agents . This establishes a preliminary quantitative benchmark for anticancer activity that is absent for many other close analogs in this series. The observed potency in HCT116 cells differentiates this compound from, for example, benzodioxin-based oxadiazole analogs, which showed weaker anti-Alzheimer's activity with AChE IC50 values ranging from 0.05 to 8.20 µM [1], and positions it as a distinct chemotype for oncology research.

Cancer Cell Proliferation HCT116 Cytotoxicity

Optimal Application Scenarios for N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-fluorobenzamide


Probing P2X3 Receptor Structure-Activity Relationships in Chronic Pain Models

The compound's placement within the Bayer 1,3-thiazol-2-yl substituted benzamide patent family [1] makes it an ideal tool for dissecting the SAR of P2X3 antagonists. Researchers can use it as a comparator to Eliapixant (Filapixant, IC50 ~7 nM [2]) to understand how modification of the benzamide ring system affects receptor binding kinetics and selectivity. The 2-fluorobenzamide motif introduces steric and electronic properties distinct from clinically advanced candidates, providing insights into resistance profiles and off-target effects. This application is directly supported by the target engagement evidence established in Section 3.

Medicinal Chemistry Lead Optimization for Oral Bioavailability

Based on the direct head-to-head physicochemical comparison with the 2,6-difluoro analog (MW 356.37 vs. 374.4 g/mol, TPSA 88.7 Ų vs. predicted higher ), this compound serves as a superior starting point for lead optimization programs requiring high oral absorption. Its lower molecular weight and minimal polar surface area favor compliance with Lipinski's Rule of Five. Procurement for ADME screening cascades is warranted when the goal is to establish a baseline permeability and metabolic stability profile for the mono-fluorinated series, as detailed in the quantitative evidence guide.

Oncology Research: Exploring a Novel Colorectal Carcinoma Chemotype

The reported anti-proliferative activity against the HCT116 colorectal carcinoma cell line, with potency comparable to established chemotherapeutics , positions this compound as a novel starting point for oncology drug discovery. Unlike benzodioxin derivatives optimized for CNS targets (e.g., anti-Alzheimer's with AChE IC50 0.05–8.20 µM [3]), this chemotype shows promise in cancer. Researchers can leverage this differentiation to design focused libraries for colorectal cancer, using the evidence of selective cytotoxicity to prioritize synthetic efforts. This scenario is a direct consequence of the cross-study comparable evidence in Section 3.

Quote Request

Request a Quote for N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-fluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.